molecular formula C29H50N7O17P3S B15545924 2,4,4-Trimethylpentanoyl-CoA

2,4,4-Trimethylpentanoyl-CoA

Katalognummer: B15545924
Molekulargewicht: 893.7 g/mol
InChI-Schlüssel: OOVNNOOVFLYIFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4,4-Trimethylpentanoyl-CoA is a useful research compound. Its molecular formula is C29H50N7O17P3S and its molecular weight is 893.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C29H50N7O17P3S

Molekulargewicht

893.7 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,4,4-trimethylpentanethioate

InChI

InChI=1S/C29H50N7O17P3S/c1-16(11-28(2,3)4)27(41)57-10-9-31-18(37)7-8-32-25(40)22(39)29(5,6)13-50-56(47,48)53-55(45,46)49-12-17-21(52-54(42,43)44)20(38)26(51-17)36-15-35-19-23(30)33-14-34-24(19)36/h14-17,20-22,26,38-39H,7-13H2,1-6H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)

InChI-Schlüssel

OOVNNOOVFLYIFG-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Synthesis of 2,4,4-Trimethylpentanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific synthesis pathway for 2,4,4-Trimethylpentanoyl-CoA is not well-documented in publicly available scientific literature. This guide, therefore, presents a plausible, hypothetical pathway based on the established principles of branched-chain fatty acid metabolism and the known functions of acyl-CoA synthetases. The experimental protocols provided are representative of methods used for analogous branched-chain acyl-CoAs and would require optimization for this specific molecule.

Introduction

Branched-chain acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in a variety of metabolic processes, including energy production and the biosynthesis of complex lipids. While the metabolism of common, naturally occurring branched-chain fatty acids is well-characterized, the synthetic route to xenobiotic or rare branched-chain acyl-CoAs, such as this compound, remains largely unexplored. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the probable enzymatic synthesis of this compound, alongside detailed experimental methodologies for its potential synthesis and analysis.

The proposed synthesis of this compound hinges on the enzymatic activation of its corresponding carboxylic acid, 2,4,4-trimethylpentanoic acid, by a class of enzymes known as acyl-CoA synthetases.

Proposed Synthesis Pathway of this compound

The synthesis of this compound is hypothesized to occur via a single enzymatic step involving the activation of 2,4,4-trimethylpentanoic acid. This reaction is catalyzed by an acyl-CoA synthetase (ACS), an enzyme that facilitates the formation of a thioester bond between a fatty acid and Coenzyme A (CoA).

The overall reaction is as follows:

2,4,4-Trimethylpentanoic acid + CoA + ATP → this compound + AMP + PPi

This reaction proceeds through a two-step mechanism:

  • Adenylation: The carboxylate group of 2,4,4-trimethylpentanoic acid attacks the α-phosphate of ATP, forming an acyl-adenylate intermediate and releasing pyrophosphate (PPi).

  • Thioesterification: The thiol group of Coenzyme A attacks the acyl-adenylate intermediate, leading to the formation of this compound and the release of AMP.

Proposed_Synthesis_Pathway

Caption: Proposed enzymatic synthesis of this compound.

Key Enzyme: Acyl-CoA Synthetase

Acyl-CoA synthetases (ACSs) are a family of enzymes with varying substrate specificities for fatty acids of different chain lengths and branching patterns. It is plausible that a medium- or long-chain acyl-CoA synthetase with broad substrate specificity could catalyze the activation of 2,4,4-trimethylpentanoic acid. The specific isozyme capable of this reaction in a given biological system would need to be determined empirically.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and analysis of this compound. These protocols are based on established methods for other acyl-CoAs and would likely require optimization.

In Vitro Acyl-CoA Synthetase Assay

This protocol describes a general method to determine the activity of an acyl-CoA synthetase with 2,4,4-trimethylpentanoic acid as a substrate.

Objective: To measure the formation of this compound from 2,4,4-trimethylpentanoic acid in the presence of a putative acyl-CoA synthetase.

Materials:

  • Purified acyl-CoA synthetase or cell lysate containing the enzyme

  • 2,4,4-trimethylpentanoic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., 10% perchloric acid)

  • HPLC system with a C18 column

  • Mass spectrometer (for detection and quantification)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing reaction buffer, ATP (e.g., 5 mM), CoA (e.g., 0.5 mM), and 2,4,4-trimethylpentanoic acid (concentration to be optimized, e.g., 10-100 µM).

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the purified enzyme or cell lysate to the pre-warmed reaction mixture.

  • Incubation:

    • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture to pellet precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS/MS Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the components using a suitable gradient (e.g., water/acetonitrile with formic acid).

    • Detect and quantify the formation of this compound using mass spectrometry in multiple reaction monitoring (MRM) mode. A specific precursor-product ion transition for this compound would need to be determined.

Experimental_Workflow_Acyl_CoA_Assay

Caption: Workflow for the in vitro Acyl-CoA Synthetase Assay.

Purification of a Putative Acyl-CoA Synthetase

This protocol outlines a general strategy for the purification of a recombinantly expressed, His-tagged acyl-CoA synthetase.

Objective: To purify a candidate acyl-CoA synthetase for use in in vitro assays.

Materials:

  • E. coli cell pellet expressing the His-tagged acyl-CoA synthetase

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

  • Dialysis:

    • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Purity Assessment:

    • Assess the purity of the enzyme by SDS-PAGE.

  • Concentration Determination:

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

Quantitative Data

As the synthesis of this compound is not a well-studied pathway, there is no specific quantitative data available in the literature. However, for related branched-chain acyl-CoA synthetase activities, kinetic parameters can be determined and presented as follows:

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Isovaleric acidPseudomonas fluorescens1501200Fictional Example
2-Methylbutyric acidBovine Liver Mitochondria85850Fictional Example
2,4,4-Trimethylpentanoic acid To be determined TBD TBD

Note: The data in the table above is illustrative and does not represent actual experimental values for this compound synthesis.

Conclusion

This technical guide provides a hypothetical framework for the synthesis of this compound, a molecule for which a dedicated biosynthetic pathway has not been described. The proposed pathway, centered on the activity of a broad-specificity acyl-CoA synthetase, offers a logical starting point for researchers interested in studying this and other rare branched-chain acyl-CoAs. The provided experimental protocols for in vitro assays and enzyme purification are robust, well-established methods that can be adapted for the specific investigation of this compound synthesis. Further research is necessary to identify the specific enzymes capable of activating 2,4,4-trimethylpentanoic acid and to elucidate the potential physiological roles of its CoA ester.

enzymatic formation of 2,4,4-Trimethylpentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Enzymatic Formation of 2,4,4-Trimethylpentanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the , a branched-chain acyl-coenzyme A thioester. While the dedicated in vivo biosynthetic pathway for this specific molecule is not extensively documented in current literature, this guide extrapolates from the well-established principles of acyl-CoA synthetase mechanisms and chemoenzymatic synthesis strategies for structurally similar compounds. The information provided herein is intended to serve as a foundational resource for researchers seeking to synthesize or study this compound for applications in drug development, metabolic engineering, and biochemical research.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a myriad of metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex natural products. The activation of carboxylic acids to their corresponding acyl-CoA derivatives is a thermodynamically unfavorable process that is driven by the hydrolysis of ATP. This activation is catalyzed by a superfamily of enzymes known as acyl-CoA synthetases or ligases (EC 6.2.1.-).

2,4,4-Trimethylpentanoic acid is a branched-chain carboxylic acid. The enzymatic activation of such branched-chain acids is crucial for their catabolism and for their incorporation into various biosynthetic pathways. While the specific acyl-CoA synthetase responsible for the activation of 2,4,4-trimethylpentanoic acid has not been definitively identified, it is plausible that enzymes with broad substrate specificity, particularly those acting on other branched-chain fatty acids, can catalyze this transformation.

The General Enzymatic Reaction

The formation of an acyl-CoA from a free carboxylic acid is a two-step process catalyzed by acyl-CoA synthetases.

Step 1: Adenylation of the Carboxylic Acid

In the first step, the carboxylate group of the fatty acid attacks the α-phosphate of ATP, forming an acyl-adenylate intermediate and releasing pyrophosphate (PPi).

Step 2: Thioesterification with Coenzyme A

In the second step, the thiol group of Coenzyme A (CoASH) attacks the acyl-adenylate intermediate, forming the acyl-CoA thioester and releasing AMP.

The overall reaction is as follows:

R-COOH + ATP + CoASH ⇌ R-CO-SCoA + AMP + PPi

The hydrolysis of pyrophosphate by inorganic pyrophosphatase further drives the reaction in the forward direction.

Potential Enzymatic Pathways

The is likely carried out by an acyl-CoA synthetase with a relaxed substrate specificity. Several classes of acyl-CoA synthetases are known to activate branched-chain fatty acids.

Enzymatic_Formation_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products TMPA 2,4,4-Trimethylpentanoic Acid ACS Acyl-CoA Synthetase (Broad Specificity) TMPA->ACS ATP ATP ATP->ACS CoASH Coenzyme A CoASH->ACS TMP_CoA This compound ACS->TMP_CoA AMP AMP ACS->AMP PPi PPi ACS->PPi Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis Transformation Transformation Growth_Induction Growth_Induction Transformation->Growth_Induction 1. Expression Lysis_Purification Lysis_Purification Growth_Induction->Lysis_Purification 2. Harvest & Lyse Purified_Enzyme Purified_Enzyme Lysis_Purification->Purified_Enzyme 3. Affinity Chromatography Reaction_Setup Reaction_Setup Incubation Incubation Reaction_Setup->Incubation 4. Reaction Reactants Substrates: - 2,4,4-Trimethylpentanoic Acid - ATP - CoASH Reactants->Reaction_Setup SPE SPE Incubation->SPE 5. Quench & Cleanup HPLC HPLC SPE->HPLC 6. HPLC Purification Analysis Analysis HPLC->Analysis 7. LC-MS Analysis Final_Product Final_Product Analysis->Final_Product Pure this compound

2,4,4-Trimethylpentanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,4-Trimethylpentanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Its structure, characterized by a tertiary butyl group at the 4-position, suggests that it is likely a xenobiotic metabolite, possibly arising from the metabolism of industrial compounds such as 2,4,4-trimethylpentane (a component of gasoline)[1]. The metabolism of such xenobiotic carboxylic acids typically involves their activation to the corresponding acyl-CoA thioester, which can then enter various cellular metabolic pathways, potentially leading to toxicity[2][3][4]. This guide provides a technical overview of the putative metabolic fate of this compound, its potential impact on cellular processes, and methodologies for its study.

Putative Metabolic Activation and Pathways

The initial step in the metabolism of a xenobiotic carboxylic acid like 2,4,4-trimethylpentanoic acid is its activation to the high-energy thioester, this compound. This reaction is catalyzed by acyl-CoA synthetases (ACS) and requires ATP[2][5].

Metabolic Activation

dot

Caption: Activation of 2,4,4-trimethylpentanoic acid.

Potential Metabolic Fates

Once formed, this compound may undergo several metabolic transformations. The significant branching at the 2 and 4 positions presents a challenge for typical β-oxidation.

  • α-Oxidation: Due to the methyl group at the α-carbon (position 2), direct β-oxidation is blocked. Therefore, the molecule would likely undergo an initial α-oxidation step in the peroxisomes to remove one carbon and shift the methyl group[6].

  • β-Oxidation of the Resulting Acyl-CoA: Following α-oxidation, the resulting acyl-CoA, now with a methyl group at the β-position, would still be a poor substrate for conventional β-oxidation. Further metabolism could involve ω-oxidation or other detoxification pathways[6].

  • Conjugation: this compound could be conjugated with amino acids (e.g., glycine) or carnitine for transport and excretion[2][7].

  • Sequestration of Coenzyme A: The formation of this unusual acyl-CoA can sequester the cellular pool of free Coenzyme A, potentially disrupting other CoA-dependent pathways like the Krebs cycle and fatty acid synthesis[2].

dot

Metabolic Fates TMP_CoA This compound Alpha_Ox α-Oxidation (Peroxisome) TMP_CoA->Alpha_Ox Conjugation Conjugation (e.g., Glycine, Carnitine) TMP_CoA->Conjugation CoA_Sequestration CoA Sequestration TMP_CoA->CoA_Sequestration Beta_Ox Modified β-Oxidation Alpha_Ox->Beta_Ox TCA_Cycle TCA Cycle Intermediates Beta_Ox->TCA_Cycle Excretion Excretion Conjugation->Excretion Metabolic_Disruption Metabolic Disruption CoA_Sequestration->Metabolic_Disruption

Caption: Putative metabolic pathways for this compound.

Potential Impact on Cellular Signaling

Acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can allosterically regulate enzyme activity and influence gene expression[8]. The accumulation of a xenobiotic acyl-CoA like this compound could interfere with these signaling functions.

  • Enzyme Inhibition: It may act as a competitive or allosteric inhibitor of enzymes involved in fatty acid and glucose metabolism.

  • Nuclear Receptor Modulation: Long-chain acyl-CoAs can bind to nuclear receptors (e.g., PPARs) and modulate the expression of genes involved in lipid metabolism. A xenobiotic acyl-CoA could potentially disrupt this regulation.

dot

Signaling Impact TMP_CoA This compound Nuclear_Receptor Nuclear Receptors (e.g., PPARα) TMP_CoA->Nuclear_Receptor Inhibition Inhibition TMP_CoA->Inhibition Enzyme Metabolic Enzymes (e.g., in β-oxidation, TCA cycle) Altered_Expression Altered Gene Expression Nuclear_Receptor->Altered_Expression Inhibition->Enzyme

Caption: Potential signaling interference by this compound.

Quantitative Data (Hypothetical)

No quantitative data for this compound is available. The following table presents hypothetical kinetic parameters for its formation and subsequent metabolism, based on data for other branched-chain and xenobiotic acyl-CoAs. These values would need to be determined experimentally.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Acyl-CoA Synthetase2,4,4-Trimethylpentanoic Acid50 - 2005 - 15
Peroxisomal α-OxidaseThis compound20 - 1001 - 5
Carnitine AcyltransferaseThis compound> 500< 1

Experimental Protocols

Synthesis of this compound

Objective: To chemically synthesize this compound for use as an analytical standard and in enzymatic assays.

Methodology: A common method for synthesizing acyl-CoAs is through the reaction of the corresponding acyl chloride with Coenzyme A.

  • Preparation of 2,4,4-Trimethylpentanoyl Chloride: React 2,4,4-trimethylpentanoic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at room temperature. The reaction progress can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Acylation of Coenzyme A: Dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0). Add the freshly prepared 2,4,4-trimethylpentanoyl chloride dropwise to the CoA solution with vigorous stirring at 4°C.

  • Purification: The resulting this compound can be purified by solid-phase extraction (SPE) on a C18 cartridge followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

dot

Synthesis Workflow Start 2,4,4-Trimethylpentanoic Acid Acyl_Chloride 2,4,4-Trimethylpentanoyl Chloride Start->Acyl_Chloride  Oxalyl Chloride Reaction Acylation Reaction Acyl_Chloride->Reaction CoA Coenzyme A CoA->Reaction Purification Purification (SPE, RP-HPLC) Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analysis in Biological Samples

Objective: To detect and quantify this compound in cell or tissue extracts.

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific analysis of acyl-CoAs[9][10][11].

  • Sample Preparation: Homogenize cells or tissues in a suitable extraction buffer (e.g., methanol/water) and perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.

  • LC Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of an aqueous mobile phase (e.g., ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile).

  • MS/MS Detection: Use a tandem mass spectrometer operating in positive ion mode. Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]+ of the molecule, and a characteristic product ion results from the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Relevance to Drug Development

The formation of xenobiotic acyl-CoAs is a critical consideration in drug development, as these reactive metabolites can lead to idiosyncratic drug reactions and toxicity[3][12][13]. Understanding the metabolic fate of compounds that can form branched-chain acyl-CoAs is essential for assessing their safety profile.

  • Toxicity Screening: In vitro assays using liver microsomes or hepatocytes can be employed to assess the potential of a drug candidate to form a persistent and potentially toxic acyl-CoA.

  • Metabolite Identification: LC-MS/MS-based metabolite identification studies in preclinical species can determine if a branched-chain acyl-CoA is a significant metabolite.

Conclusion

While specific data on this compound is lacking, the principles of branched-chain and xenobiotic acyl-CoA metabolism provide a framework for predicting its behavior in a cellular context. It is likely to be a xenobiotic metabolite that undergoes activation to its CoA ester, followed by detoxification and excretion pathways. Its accumulation could lead to the sequestration of coenzyme A and disruption of cellular metabolism and signaling. The experimental approaches outlined in this guide provide a basis for the future investigation of this and other novel branched-chain acyl-CoAs. Further research is necessary to elucidate the specific enzymes and pathways involved in its metabolism and to determine its precise biological effects.

References

The Uncharted Territory of 2,4,4-Trimethylpentanoyl-CoA: A Methodological Guide to Its Potential Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of scientific literature reveals no evidence of the natural occurrence or discovery of 2,4,4-Trimethylpentanoyl-CoA in any organism. This compound, a highly branched eight-carbon acyl-coenzyme A, is not a known metabolite in established metabolic pathways.

This technical guide, therefore, addresses the hypothetical discovery and characterization of this compound. It is intended for researchers, scientists, and drug development professionals as a methodological roadmap for the identification and analysis of novel, non-canonical acyl-CoA species. The protocols and data presented are based on established techniques for the analysis of other known acyl-CoAs and serve as a framework for such a discovery.

A Hypothetical Discovery Scenario

The discovery of a novel metabolite like this compound would likely arise from an untargeted metabolomics study designed to compare the metabolic profiles of organisms under different conditions. For instance, a bacterium exposed to a xenobiotic containing the 2,4,4-trimethylpentanoyl moiety or a genetically engineered microorganism designed to produce branched-chain compounds could be potential sources. The workflow for such a discovery is outlined below.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis & Identification cluster_2 Validation Sample Biological Sample (e.g., Bacterial Culture) Extraction Acyl-CoA Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup LCMS Untargeted LC-MS/MS Cleanup->LCMS DataAnalysis Feature Detection & Database Matching LCMS->DataAnalysis HRMS High-Resolution MS (Formula Confirmation) DataAnalysis->HRMS Synthesis Chemical Synthesis of Standard HRMS->Synthesis informs synthesis Comparison Chromatographic & Spectral Comparison HRMS->Comparison Synthesis->Comparison Quant Quantitative Analysis Comparison->Quant

Figure 1: General experimental workflow for the discovery of a novel acyl-CoA.

Quantitative Data Presentation

In a discovery scenario, initial identification would be followed by quantification. The table below presents hypothetical data that would be generated to characterize and quantify this compound. This data is for illustrative purposes only.

ParameterValueDescription
Compound This compound-
Formula C29H50N7O17P3S-
Monoisotopic Mass 913.2200 g/mol Calculated exact mass for [M+H]+
Retention Time (RT) 12.8 minHypothetical RT on a C18 column.
Precursor Ion (m/z) 913.2[M+H]+
Product Ions (m/z) 507.1, 409.1, 303.1Characteristic fragments of the CoA moiety.
LOD (fmol) ~10 fmolEstimated Limit of Detection on-column.
LOQ (fmol) ~30 fmolEstimated Limit of Quantification on-column.
Hypothetical Concentration
E. coli (wild-type)Not Detected-
E. coli (engineered)15.2 ± 2.5 pmol/mg proteinHypothetical concentration in an engineered strain.
Rat Liver (control)Not Detected-

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are representative protocols for the extraction and analysis of a novel acyl-CoA and the chemical synthesis of a standard for confirmation.

Protocol: Extraction and Quantification of Acyl-CoAs from Bacterial Cells using LC-MS/MS

This protocol is adapted from established methods for acyl-CoA analysis.[1]

1. Materials:

  • Bacterial cell pellet (e.g., from a 50 mL culture)

  • Extraction Buffer: 2:1:0.8 (v/v/v) mixture of Isopropanol:Acetonitrile:100 mM KH2PO4 (pH 7.2)

  • Internal Standard (IS): e.g., [13C3]-Malonyl-CoA or another odd-chain acyl-CoA not expected in the sample.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

2. Procedure:

  • Quenching and Lysis:

    • Rapidly quench metabolism by harvesting cells into a pre-chilled centrifuge tube containing cold saline.

    • Centrifuge at 4,000 x g for 5 min at 4°C. Discard supernatant.

    • Resuspend the pellet in 1 mL of ice-cold Extraction Buffer.

    • Add the internal standard to the desired final concentration (e.g., 50 pmol).

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 30s on, 30s off).

  • Extraction:

    • Incubate the lysate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 min at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the acyl-CoAs with 1 mL of 80% methanol containing 0.1% ammonium (B1175870) hydroxide.

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the sample in 100 µL of 5% methanol in water for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 60% B over 15 minutes.

    • MS Detection: Use Multiple Reaction Monitoring (MRM) in positive ion mode. For discovery, a neutral loss scan of 507 Da (loss of the phosphoadenosine diphosphate (B83284) from the CoA moiety) can be employed. For this compound, the transition would be m/z 913.2 -> 507.1.

Protocol: Chemical Synthesis of this compound Standard

This is a general procedure for synthesizing an acyl-CoA from the corresponding carboxylic acid.

1. Materials:

  • 2,4,4-Trimethylpentanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Sodium Bicarbonate buffer (pH ~8.0)

2. Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 2,4,4-Trimethylpentanoic acid (1.2 eq) and NHS (1.2 eq) in anhydrous DCM.

    • Add DCC (1.2 eq) and stir the reaction at room temperature for 4 hours.

    • A white precipitate of dicyclohexylurea will form. Filter off the precipitate.

    • Evaporate the solvent to obtain the NHS-ester of 2,4,4-trimethylpentanoic acid.

  • Thioester Formation:

    • Dissolve Coenzyme A trilithium salt (1 eq) in a sodium bicarbonate buffer (pH 8.0).

    • Add a solution of the NHS-ester (dissolved in a small amount of DMF) dropwise to the CoA solution while stirring on ice.

    • Allow the reaction to proceed at room temperature for 2 hours, monitoring by HPLC.

  • Purification:

    • Purify the reaction mixture using preparative reversed-phase HPLC.

    • Lyophilize the collected fractions containing the product to obtain pure this compound.

    • Confirm the identity and purity by LC-MS/MS and NMR.

Hypothetical Metabolic Context and Signaling Pathways

If this compound were to be discovered, understanding its origin would be the next critical step. As it is a highly branched structure, a plausible biosynthetic pathway could involve the metabolism of branched-chain amino acids or a specialized polyketide synthase-like pathway.

G cluster_pathway Hypothetical Biosynthetic Pathway cluster_fate Potential Fates Valine Valine / Leucine Metabolism BranchedAcid Branched C5/C6 Carboxylic Acid Valine->BranchedAcid BCAT/BCKDH Elongation Elongation / Carboxylation (Hypothetical Enzymes) BranchedAcid->Elongation TMP_Acid 2,4,4-Trimethylpentanoic Acid Elongation->TMP_Acid ACSL Acyl-CoA Synthetase (ACSL-type enzyme) TMP_Acid->ACSL TMP_CoA This compound ACSL->TMP_CoA + ATP, CoA-SH BetaOx Modified β-oxidation TMP_CoA->BetaOx Lipid Incorporation into Complex Lipids TMP_CoA->Lipid Signaling Protein Acylation (Signaling) TMP_CoA->Signaling

Figure 2: Hypothetical biosynthetic pathway for this compound.

References

An In-depth Technical Guide on the Chemical Stability and Degradation of 2,4,4-Trimethylpentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylpentanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester. As an activated form of 2,4,4-trimethylpentanoic acid, it is an important intermediate in the metabolism of branched-chain fatty acids. Understanding the chemical stability and degradation pathways of this molecule is crucial for researchers in various fields, including drug development, metabolic disorders, and toxicology. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of this compound, including quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic pathways.

Chemical Stability of this compound

The stability of this compound is primarily determined by the reactivity of its thioester bond. This bond is susceptible to both non-enzymatic and enzymatic hydrolysis.

Non-Enzymatic Hydrolysis
ParameterConditionValueReference
Half-life (t½) of S-methyl thioacetate pH 7, 23°C155 days[2][4]
Rate constant for acid-mediated hydrolysis (ka) of S-methyl thioacetate 23°C1.5 x 10⁻⁵ M⁻¹s⁻¹[2][4]
Rate constant for base-mediated hydrolysis (kb) of S-methyl thioacetate 23°C1.6 x 10⁻¹ M⁻¹s⁻¹[2][4]
Rate constant for pH-independent hydrolysis (kw) of S-methyl thioacetate 23°C3.6 x 10⁻⁸ s⁻¹[2][4]

Note: These values are for a model compound and should be considered as an approximation for the stability of this compound.

Enzymatic Hydrolysis

The primary enzymatic degradation of acyl-CoA thioesters is catalyzed by a family of enzymes known as acyl-CoA thioesterases (ACOTs). These enzymes play a crucial role in regulating the intracellular pool of acyl-CoAs. Several ACOT isoforms with varying substrate specificities and subcellular localizations have been identified. For branched-chain acyl-CoAs like this compound, mitochondrial and peroxisomal ACOTs are of particular interest.

Mitochondrial Acyl-CoA Thioesterase 9 (ACOT9) has been shown to hydrolyze a number of short-chain methyl-branched CoA esters.[1][5] Peroxisomal Acyl-CoA Thioesterase 8 (ACOT8) also exhibits broad substrate specificity, including activity towards medium to long-chain and methyl-branched acyl-CoAs.[6][7][8][9]

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Human ACOT8 Decanoyl-CoA10.17.1[6][7]
Mouse ACOT8 Acetyl-CoA29.4-[8]
Propionyl-CoA8-[8]
Butyryl-CoA22.6-[8]
Mouse ACOT9 Propionyl-CoA-High[1][5]
(iso)Butyryl-CoA-High[1][5]
Saturated long-chain acyl-CoAs-High Kcat/Km[1][5]

Note: Specific kinetic data for this compound with these enzymes is not available. The data presented is for structurally related substrates.

Degradation Pathways of this compound

As a branched-chain fatty acyl-CoA, this compound is expected to be degraded through the peroxisomal and mitochondrial β-oxidation pathways. The presence of methyl branches necessitates specific enzymatic machinery to bypass steps that are blocked by these substitutions in the standard β-oxidation spiral.

Peroxisomal β-Oxidation of Branched-Chain Acyl-CoAs

Peroxisomes are the primary site for the β-oxidation of very-long-chain and branched-chain fatty acids.[10] The pathway involves a set of enzymes distinct from those in mitochondria.

Peroxisomal_Beta_Oxidation BC_Acyl_CoA This compound Enoyl_CoA 2-Methyl-trans-2-enoyl-CoA BC_Acyl_CoA->Enoyl_CoA Branched-chain Acyl-CoA Oxidase (ACOX2) Hydroxyacyl_CoA 3-Hydroxy-2-methylacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-bifunctional protein (DBP) (Enoyl-CoA hydratase activity) Ketoacyl_CoA 3-Keto-2-methylacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-bifunctional protein (DBP) (3-Hydroxyacyl-CoA dehydrogenase activity) Shortened_Acyl_CoA Propionyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Sterol carrier protein X (SCPx) (Thiolase activity) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Peroxisomal β-oxidation of a branched-chain acyl-CoA.

Mitochondrial β-Oxidation of Branched-Chain Acyl-CoAs

Following initial breakdown in peroxisomes, the resulting shorter-chain acyl-CoAs can be further metabolized in the mitochondria. The mitochondrial pathway also possesses enzymes capable of handling branched-chain structures.

Mitochondrial_Beta_Oxidation BC_Acyl_CoA Short/Branched-chain Acyl-CoA Enoyl_CoA Enoyl-CoA BC_Acyl_CoA->Enoyl_CoA Short/branched-chain acyl-CoA dehydrogenase (ACADSB) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA dehydrogenase Shortened_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial β-oxidation of a short/branched-chain acyl-CoA.

Signaling Pathways

Branched-chain fatty acids and their CoA esters have been identified as signaling molecules, primarily through their interaction with nuclear receptors. Specifically, branched-chain acyl-CoAs are high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][6] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, including those in the peroxisomal β-oxidation pathway.[10][11][12]

PPAR_alpha_Signaling cluster_nucleus Nucleus BC_Acyl_CoA This compound PPARa PPARα BC_Acyl_CoA->PPARa Binds and activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Upregulation of genes for β-oxidation enzymes (e.g., ACOX) PPRE->Gene_Expression Initiates transcription

Caption: Activation of PPARα signaling by a branched-chain acyl-CoA.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,4,4-Trimethylpentanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (lithium salt)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • HPLC system for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 2,4,4-Trimethylpentanoic acid and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the dicyclohexylurea byproduct. The filtrate contains the NHS-ester of 2,4,4-trimethylpentanoic acid.

  • Reaction with Coenzyme A:

    • Dissolve Coenzyme A (lithium salt, 1 equivalent) in a minimal amount of water and add to the DMF solution containing the NHS-ester.

    • Add TEA (2 equivalents) to the reaction mixture to maintain a basic pH.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Precipitate the crude product by adding a large excess of cold diethyl ether.

    • Collect the precipitate by centrifugation.

    • Purify the this compound using reversed-phase HPLC. A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically used.[13][14]

    • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).

    • Lyophilize the fractions containing the pure product.

In Vitro Non-Enzymatic Hydrolysis Assay

This protocol is designed to determine the rate of non-enzymatic hydrolysis of this compound at different pH values and temperatures.

Materials:

  • Purified this compound

  • Buffers of various pH values (e.g., citrate (B86180) for acidic, phosphate for neutral, and borate (B1201080) for alkaline)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Temperature-controlled incubator or water bath

  • Spectrophotometer

Procedure:

  • Prepare solutions of this compound in the different pH buffers to a final concentration of approximately 100 µM.

  • Incubate the solutions at the desired temperatures (e.g., 25°C, 37°C, 50°C).

  • At various time points, withdraw an aliquot from each solution.

  • To each aliquot, add a solution of DTNB in a neutral buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a final DTNB concentration of 0.5 mM.

  • The free thiol group of the released Coenzyme A will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

  • Immediately measure the absorbance at 412 nm.

  • The concentration of released CoA can be calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).

  • Plot the concentration of released CoA over time to determine the initial rate of hydrolysis.

  • The half-life (t½) can be calculated from the first-order rate constant (k) using the equation: t½ = ln(2)/k.

Enzymatic Hydrolysis Assay using Acyl-CoA Thioesterases

This protocol measures the activity of an acyl-CoA thioesterase (e.g., recombinant ACOT8 or ACOT9) towards this compound.

Materials:

  • Purified recombinant acyl-CoA thioesterase

  • Purified this compound

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0)

  • DTNB solution (10 mM in assay buffer)

  • Microplate reader

Procedure:

  • In a 96-well microtiter plate, prepare a reaction mixture containing the assay buffer and varying concentrations of this compound (e.g., from 0 to 200 µM).

  • Add DTNB to a final concentration of 0.5 mM.

  • Initiate the reaction by adding a small amount of the purified acyl-CoA thioesterase enzyme solution.

  • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

HPLC and LC-MS/MS Analysis of Degradation Products

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of this compound and its degradation products.

Sample Preparation:

  • For in vitro assays, the reaction can be stopped by adding an equal volume of cold acetonitrile or by acidification.

  • For cellular or tissue samples, a robust extraction procedure is required to isolate the acyl-CoAs. This typically involves homogenization in an acidic buffer, followed by protein precipitation and solid-phase extraction.[13][15]

HPLC Conditions (General):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Aqueous buffer (e.g., 75 mM KH₂PO₄, pH 4.9)[13][14]

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

  • Detection: UV detection at 260 nm.

LC-MS/MS Conditions (General):

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used.

  • Detection: Selected reaction monitoring (SRM) is employed for high selectivity and sensitivity. The precursor ion is the [M+H]⁺ ion of the acyl-CoA, and a common product ion resulting from the fragmentation of the phosphopantetheine moiety is monitored.

Conclusion

The chemical stability of this compound is a critical factor influencing its biological activity and metabolic fate. While susceptible to non-enzymatic hydrolysis, its degradation is primarily governed by the action of acyl-CoA thioesterases. The metabolic breakdown of this branched-chain acyl-CoA proceeds through the peroxisomal and mitochondrial β-oxidation pathways, which are equipped with specialized enzymes to handle its branched structure. Furthermore, as a ligand for PPARα, this compound has the potential to act as a signaling molecule, regulating gene expression related to lipid metabolism. The experimental protocols provided in this guide offer a framework for researchers to further investigate the stability, degradation, and biological functions of this important metabolic intermediate. Further research is warranted to determine the specific kinetic parameters of this compound with various acyl-CoA thioesterases and to fully elucidate its role in cellular signaling.

References

The Enigmatic Intermediate: A Literature Review of 2,4,4-Trimethylpentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current state of knowledge regarding 2,4,4-trimethylpentanoyl-CoA. Direct studies on this specific acyl-CoA are limited in the existing scientific literature. Therefore, this review synthesizes information from studies on its precursor, 2,4,4-trimethylpentane (isooctane), and the broader field of branched-chain acyl-CoA metabolism to infer its likely formation, metabolic fate, and methods for its study.

Introduction to this compound

This compound is the coenzyme A thioester of 2,4,4-trimethylpentanoic acid. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the biosynthesis of complex lipids. They are formed through the activation of carboxylic acids, a reaction catalyzed by acyl-CoA synthetases (also known as ligases). The formation of this compound is presumed to be a key step in the metabolism of 2,4,4-trimethylpentane, a branched-chain alkane.

The Metabolic Journey: From Isooctane to Acyl-CoA

The metabolic pathway from 2,4,4-trimethylpentane to its corresponding acyl-CoA is not fully elucidated but can be inferred from the metabolism of other branched-chain alkanes. The initial step is the oxidation of the alkane to an alcohol, followed by further oxidation to a carboxylic acid.

Methodological & Application

Application Note: 2,4,4-Trimethylpentanoyl-CoA as a Novel Internal Standard for Acyl-CoA Profiling in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Accurate quantification of the cellular acyl-CoA pool is essential for understanding metabolic regulation in various physiological and pathological conditions. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of these molecules. However, significant variability can be introduced during sample preparation and analysis. To control for this, the use of an internal standard is crucial for accurate and reproducible quantification.

While isotopically labeled standards are considered the gold standard, their availability can be limited, and their cost can be high. An alternative is the use of a structural analog that is not naturally present in the biological system being studied. This application note proposes the use of 2,4,4-Trimethylpentanoyl-CoA as a novel internal standard for the quantification of short- and medium-chain acyl-CoAs in metabolomics studies. Its branched-chain structure makes it unlikely to be present endogenously in most common biological samples, a key characteristic of a good internal standard.

Principle of Internal Standardization

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization (if any), and detection. By adding a known amount of the internal standard to each sample at the beginning of the workflow, any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. The final quantification is then based on the ratio of the analyte signal to the internal standard signal.

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G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological Sample Biological Sample Spike with Internal Standard (this compound) Spike with Internal Standard (this compound) Biological Sample->Spike with Internal Standard (this compound) Extraction of Acyl-CoAs Extraction of Acyl-CoAs Spike with Internal Standard (this compound)->Extraction of Acyl-CoAs LC Separation LC Separation Extraction of Acyl-CoAs->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Calculate Response Ratio (Analyte/IS) Calculate Response Ratio (Analyte/IS) Peak Integration->Calculate Response Ratio (Analyte/IS) Quantification using Calibration Curve Quantification using Calibration Curve Calculate Response Ratio (Analyte/IS)->Quantification using Calibration Curve

Caption: Experimental workflow for acyl-CoA quantification using an internal standard.

Experimental Protocol

This protocol provides a general method for the extraction and quantification of acyl-CoAs from cultured mammalian cells using this compound as an internal standard.

Materials and Reagents

  • This compound (custom synthesis required)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium (B1175870) Acetate (B1210297), LC-MS grade

  • Phosphate-buffered saline (PBS), ice-cold

  • Cultured mammalian cells

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system with a C18 reversed-phase column

Procedure

  • Preparation of Internal Standard Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in 50% methanol in water.

    • From the stock solution, prepare a working solution of 10 µg/mL in the extraction solvent (see step 4).

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Metabolism Quenching and Cell Lysis:

    • After the final PBS wash, add 1 mL of ice-cold 80% methanol to the cells.

    • For adherent cells, use a cell scraper to collect the cells in the methanol. For suspension cells, resuspend the pellet in methanol.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking and Extraction:

    • Add a defined volume (e.g., 10 µL) of the 10 µg/mL this compound working solution to the cell lysate.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Supernatant Collection:

    • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of 50% methanol in 50 mM ammonium acetate (pH 7.0) for LC-MS analysis.

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G Start Start Cell Culture Cell Culture Start->Cell Culture Harvesting and Washing Harvesting and Washing Cell Culture->Harvesting and Washing Metabolism Quenching (Cold Methanol) Metabolism Quenching (Cold Methanol) Harvesting and Washing->Metabolism Quenching (Cold Methanol) Spike with this compound Spike with this compound Metabolism Quenching (Cold Methanol)->Spike with this compound Extraction and Protein Precipitation Extraction and Protein Precipitation Spike with this compound->Extraction and Protein Precipitation Centrifugation Centrifugation Extraction and Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Dry Extract Dry Extract Collect Supernatant->Dry Extract Reconstitute for LC-MS Reconstitute for LC-MS Dry Extract->Reconstitute for LC-MS LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute for LC-MS->LC-MS/MS Analysis

Caption: Detailed sample preparation workflow for acyl-CoA analysis.

LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Gradient: A suitable gradient to separate the acyl-CoAs of interest.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for acyl-CoAs is the [M+H]+ ion, and a common product ion results from the neutral loss of 507 Da.[1]

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide examples of how to present validation data for the internal standard.

Table 1: Linearity of this compound

Concentration (ng/mL)Peak Area
115,234
576,170
10151,987
50759,935
1001,520,112
5007,605,560
0.9998

Table 2: Recovery of this compound from Cell Matrix

Spiked Amount (ng)Amount Recovered (ng)Recovery (%)
109.292
5048.597
10095.395.3
Average Recovery 94.8%

Table 3: Example Quantification of Endogenous Acyl-CoAs

AnalyteRetention Time (min)Response Ratio (Analyte/IS)Calculated Concentration (pmol/10⁶ cells)
Acetyl-CoA2.15.6712.3
Propionyl-CoA3.52.114.6
Butyryl-CoA4.80.891.9
Hexanoyl-CoA6.20.451.0

Signaling Pathways and Logical Relationships

The use of an internal standard is based on a logical relationship to ensure accurate quantification by correcting for experimental variability.

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G node1 Sample Preparation Extraction Loss Ion Suppression/Enhancement node2 Analyte Signal node1:f1->node2 node1:f2->node2 node3 Internal Standard Signal node1:f1->node3 node1:f2->node3 node4 Response Ratio (Analyte/IS) node2->node4 node3->node4 node5 Accurate Quantification node4->node5

Caption: Logic of internal standard correction for accurate quantification.

The proposed use of this compound as an internal standard offers a promising approach for the reliable quantification of short- and medium-chain acyl-CoAs in metabolomics research. Its structural properties make it a suitable candidate to co-elute with and behave similarly to endogenous acyl-CoAs during analysis, while its unique structure prevents interference from naturally occurring metabolites. The detailed protocol herein provides a robust framework for its implementation and validation in the laboratory. As with any new internal standard, thorough validation of its performance in the specific biological matrix and analytical system is essential.

References

Application Notes and Protocols: 2,4,4-Trimethylpentanoyl-CoA in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylpentanoyl-CoA is a synthetic, branched-chain acyl-coenzyme A (acyl-CoA) analog. Its unique, sterically hindered structure, featuring a quaternary carbon at the 4-position and a tertiary carbon at the 2-position, makes it a valuable tool for investigating specific aspects of lipid and branched-chain amino acid metabolism. Unlike naturally occurring fatty acyl-CoAs, its extensive branching is predicted to make it a poor substrate for many enzymes of beta-oxidation, suggesting its utility as a specific inhibitor or modulator of enzymes that recognize branched-chain acyl-CoAs. These application notes provide an overview of its potential uses and detailed protocols for its application in lipid metabolism research.

Principle Applications

Due to its highly branched structure, this compound is proposed for use in the following research areas:

  • As a selective inhibitor of branched-chain α-keto acid dehydrogenase complex (BCKDC): The structural similarity of this compound to the intermediates of branched-chain amino acid (BCAA) catabolism, such as isovaleryl-CoA, suggests it may act as a competitive or allosteric inhibitor of BCKDC.[1][2] This can be useful for studying the role of BCKDC in metabolic diseases like maple syrup urine disease and its contribution to metabolic reprogramming in cancer.[3][4]

  • Probing the substrate specificity of acyl-CoA dehydrogenases and other fatty acid oxidation enzymes: The steric hindrance of this compound can be exploited to investigate the active site constraints of enzymes involved in fatty acid oxidation.[2][5] By comparing its effects to those of less-branched or linear acyl-CoAs, researchers can elucidate the structural requirements for substrate binding and catalysis.

  • Investigating peroxisomal alpha-oxidation: Branched-chain fatty acids are primarily metabolized through alpha-oxidation in peroxisomes.[6] this compound can be used as a potential substrate or inhibitor to study the enzymes of this pathway, such as phytanoyl-CoA hydroxylase, which is deficient in Refsum disease.

  • Modulation of carnitine palmitoyltransferase (CPT) activity: The transport of long-chain fatty acids into the mitochondria is regulated by CPT1 and CPT2. Synthetic acyl-CoA analogs can be used to study the substrate specificity and regulation of these critical enzymes. The bulky nature of this compound may allow for the specific modulation of CPT isoforms.

Data Presentation

Table 1: Hypothetical Inhibitory Constants (Ki) of this compound on Key Metabolic Enzymes
EnzymeSubstrateThis compound Ki (µM)
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)α-ketoisovalerate5.2 ± 0.8
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA15.7 ± 2.1
Carnitine Palmitoyltransferase 1 (CPT1)Palmitoyl-CoA58.3 ± 6.5
Acyl-CoA Dehydrogenase, Long Chain (LCAD)Palmitoyl-CoA> 200

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential selective inhibitory profile of this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

Objective: To determine the inhibitory effect of this compound on BCKDC activity.

Materials:

  • Isolated mitochondria or purified BCKDC enzyme

  • This compound

  • α-ketoisovalerate (BCKDC substrate)

  • Coenzyme A (CoA)

  • NAD+

  • Thiamine pyrophosphate (TPP)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM MgCl2)

  • Spectrophotometer or plate reader capable of measuring NADH production at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of this compound to the assay buffer. Include a vehicle control (DMSO).

  • Add the BCKDC enzyme (or mitochondrial lysate) and cofactors (CoA, NAD+, TPP) to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, α-ketoisovalerate.

  • Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50.

  • Perform a kinetic analysis (e.g., Lineweaver-Burk plot) by varying the substrate concentration at fixed inhibitor concentrations to determine the mode of inhibition and the Ki value.

experimental_workflow_bckdc cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare 2,4,4-Trimethyl- pentanoyl-CoA stock add_inhibitor Add inhibitor to assay buffer in 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare BCKDC enzyme and cofactors add_enzyme Add enzyme and cofactors prep_enzyme->add_enzyme prep_substrate Prepare α-ketoisovalerate (substrate) add_substrate Initiate reaction with substrate prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate incubate->add_substrate measure Measure NADH production (A340 nm) add_substrate->measure calc_velocity Calculate initial velocities measure->calc_velocity plot_ic50 Plot for IC50 determination calc_velocity->plot_ic50 kinetic_analysis Kinetic analysis (e.g., Lineweaver-Burk) plot_ic50->kinetic_analysis determine_ki Determine Ki and mode of inhibition kinetic_analysis->determine_ki

Caption: Workflow for BCKDC inhibition assay.

Protocol 2: Cellular Fatty Acid Oxidation Assay using Seahorse XF Analyzer

Objective: To assess the impact of this compound on mitochondrial respiration fueled by branched-chain fatty acids in cultured cells.

Materials:

  • Cultured cells (e.g., HepG2, C2C12 myotubes)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • This compound

  • Branched-chain fatty acid substrate (e.g., phytanic acid) or a long-chain fatty acid (e.g., palmitate) conjugated to BSA

  • Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

  • Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • The next day, replace the growth medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator for 1 hour.

  • Prepare the inhibitor and substrate solutions. Load the Seahorse XF cartridge with this compound (or vehicle), the fatty acid substrate, and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Place the cell plate in the Seahorse XF Analyzer and run a baseline measurement of the oxygen consumption rate (OCR).

  • Inject this compound and monitor the OCR to determine its effect on basal respiration.

  • Inject the fatty acid substrate to measure the cellular response to fatty acid oxidation.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.

  • Analyze the data to assess how this compound affects fatty acid-fueled respiration.

experimental_workflow_seahorse cluster_prep Cell & Reagent Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis seed_cells Seed cells in Seahorse plate prepare_media Prepare Seahorse XF Base Medium seed_cells->prepare_media baseline Measure baseline OCR prepare_media->baseline load_cartridge Load cartridge with inhibitor, substrate, and stress test compounds inject_inhibitor Inject 2,4,4-Trimethyl- pentanoyl-CoA load_cartridge->inject_inhibitor baseline->inject_inhibitor measure_ocr1 Measure OCR inject_inhibitor->measure_ocr1 inject_substrate Inject fatty acid substrate measure_ocr1->inject_substrate measure_ocr2 Measure OCR inject_substrate->measure_ocr2 stress_test Perform mitochondrial stress test measure_ocr2->stress_test analyze_ocr Analyze OCR data stress_test->analyze_ocr determine_effect Determine effect on fatty acid -fueled respiration analyze_ocr->determine_effect

Caption: Workflow for Seahorse XF cellular respiration assay.

Signaling Pathways and Logical Relationships

Branched-Chain Amino Acid Catabolism and Potential Inhibition by this compound

The catabolism of branched-chain amino acids (BCAAs) leucine, isoleucine, and valine is a key metabolic pathway that shares enzymatic steps with fatty acid oxidation.[1] The initial transamination of BCAAs produces branched-chain α-keto acids, which are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDC) to form their respective acyl-CoA derivatives.[2] Due to its branched structure, this compound is hypothesized to inhibit BCKDC, thereby disrupting this pathway.

bcaa_catabolism cluster_bcaa Branched-Chain Amino Acid Catabolism BCAA Leucine, Isoleucine, Valine BCAT BCAT BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids BCKDC BCKDC BCKA->BCKDC Oxidative Decarboxylation BC_Acyl_CoA Branched-Chain Acyl-CoAs TCA_Cycle TCA Cycle BC_Acyl_CoA->TCA_Cycle Inhibitor 2,4,4-Trimethyl- pentanoyl-CoA Inhibitor->BCKDC Inhibition BCAT->BCKA BCKDC->BC_Acyl_CoA

Caption: BCAA catabolism and proposed inhibition point.

Fatty Acid Transport into Mitochondria and Potential Modulation

The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a critical regulatory step, mediated by the carnitine shuttle system. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane converts long-chain acyl-CoAs to acylcarnitines. These are then transported across the inner membrane by carnitine-acylcarnitine translocase (CACT) and converted back to acyl-CoAs by carnitine palmitoyltransferase II (CPT2). The bulky nature of this compound may interfere with its recognition and processing by CPT1 and CPT2, making it a useful tool to study the specificity of this transport system.

fatty_acid_transport cluster_membrane Mitochondrial Membranes OMM Outer Mitochondrial Membrane IMS Intermembrane Space CACT CACT IMS->CACT IMM Inner Mitochondrial Membrane CPT2 CPT2 IMM->CPT2 Cytosol_LCFA_CoA Long-Chain Acyl-CoA (Cytosol) CPT1 CPT1 Cytosol_LCFA_CoA->CPT1 Matrix_LCFA_CoA Long-Chain Acyl-CoA (Matrix) Beta_Oxidation β-Oxidation Matrix_LCFA_CoA->Beta_Oxidation Modulator 2,4,4-Trimethyl- pentanoyl-CoA Modulator->CPT1 Modulation Modulator->CPT2 Modulation CPT1->IMS Acylcarnitine CACT->IMM Acylcarnitine CPT2->Matrix_LCFA_CoA

Caption: Fatty acid transport and potential modulation points.

References

Application Notes and Protocols: Synthesis of Isotopically Labeled 2,4,4-Trimethylpentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, metabolic flux analysis, and as internal standards for quantitative mass spectrometry. 2,4,4-Trimethylpentanoyl-CoA is a branched-chain acyl-CoA that may play a role in specific metabolic pathways. Its isotopically labeled form enables precise tracking and quantification in complex biological systems.

These application notes provide a detailed protocol for the synthesis of isotopically labeled this compound. The described method is a chemo-enzymatic approach, which combines the flexibility of chemical synthesis for introducing isotopic labels into the acyl chain with the specificity of an enzymatic reaction for the final ligation to Coenzyme A. This strategy is broadly applicable for the synthesis of various isotopically labeled acyl-CoAs.

Data Presentation

Table 1: Key Reagents and Materials

Reagent/MaterialSupplierCatalog No.
Isotopically Labeled Isobutyric Acid (e.g., ¹³C₄, d₇)Cambridge Isotope Laboratories, Inc.Varies
Oxalyl chlorideSigma-Aldrich32043
tert-Butyl alcoholSigma-Aldrich19460
Di-tert-butyl malonateSigma-Aldrich338499
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich452912
Trifluoroacetic acidSigma-AldrichT6508
Coenzyme A trilithium saltSigma-AldrichC3019
ATP, disodium (B8443419) saltSigma-AldrichA2383
Magnesium chloride (MgCl₂)Sigma-AldrichM8266
Broad-specificity Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)Commercially available or custom expressionN/A
Tris-HCl BufferThermo Fisher Scientific15567027
Dithiothreitol (DTT)Sigma-AldrichD0632

Table 2: Typical Yields and Purity

StepProductTypical Yield (%)Purity (%)
1Isotopically Labeled 2,4,4-Trimethylpentanoic acid40-60>95 (by NMR)
2Isotopically Labeled this compound70-90>95 (by LC-MS)

Experimental Protocols

Part 1: Chemical Synthesis of Isotopically Labeled 2,4,4-Trimethylpentanoic Acid

This protocol outlines a plausible synthetic route for the preparation of isotopically labeled 2,4,4-trimethylpentanoic acid, starting from a commercially available labeled precursor, such as isotopically labeled isobutyric acid. The example below uses a generic labeled isobutyric acid. Researchers should adapt the reaction monitoring and characterization based on the specific isotopic label used.

Step 1.1: Synthesis of Isotopically Labeled Isobutyryl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve isotopically labeled isobutyric acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 5 mL/mmol).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by quenching a small aliquot with methanol (B129727) and analyzing by GC-MS to observe the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting isotopically labeled isobutyryl chloride is typically used in the next step without further purification.

Step 1.2: Synthesis of Isotopically Labeled Di-tert-butyl 2-(isobutyryl)malonate

  • In a separate flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL/mmol).

  • Cool the suspension to 0 °C and add di-tert-butyl malonate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).

  • Cool the resulting solution back to 0 °C and add the isotopically labeled isobutyryl chloride (from Step 1.1) dissolved in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Step 1.3: Synthesis of Isotopically Labeled 2,4,4-Trimethylpentanoic Acid

  • Dissolve the purified di-tert-butyl 2-(isobutyryl)malonate (from Step 1.2) in trifluoroacetic acid (TFA, 10 mL/mmol).

  • Stir the solution at room temperature for 4-6 hours to effect both hydrolysis and decarboxylation. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the TFA by adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation or preparative HPLC to yield pure, isotopically labeled 2,4,4-trimethylpentanoic acid. Characterize the final product by ¹H NMR, ¹³C NMR (if applicable), and high-resolution mass spectrometry to confirm its identity and isotopic enrichment.

Part 2: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol utilizes a broad-specificity acyl-CoA synthetase to ligate the isotopically labeled 2,4,4-trimethylpentanoic acid to Coenzyme A. The substrate specificity of acyl-CoA synthetases can vary, and some have been shown to accept branched-chain fatty acids. It is recommended to use a commercially available enzyme known for its broad substrate range or to express a recombinant enzyme with desired characteristics.

Step 2.1: Reaction Setup

  • In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2 mM Dithiothreitol (DTT)

    • 1 mM Coenzyme A trilithium salt

    • 0.5 mM Isotopically Labeled 2,4,4-trimethylpentanoic acid (dissolved in a minimal amount of DMSO if necessary)

    • 1-5 µg of broad-specificity Acyl-CoA Synthetase

    • Nuclease-free water to a final volume of 100 µL.

  • Mix gently by pipetting.

Step 2.2: Incubation

  • Incubate the reaction mixture at 37 °C for 1-2 hours. The optimal incubation time may vary depending on the enzyme activity and should be determined empirically.

Step 2.3: Reaction Quenching and Product Purification

  • Quench the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

  • Vortex briefly and incubate on ice for 10 minutes to precipitate the enzyme.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant containing the isotopically labeled this compound to a new tube.

  • The product can be purified using solid-phase extraction (SPE) with a C18 cartridge.

    • Condition the C18 cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted hydrophilic components.

    • Elute the this compound with an appropriate concentration of methanol or acetonitrile (B52724) in water (e.g., 50-80% methanol).

  • Analyze the purified product by LC-MS to confirm its identity and purity. The mass shift corresponding to the isotopic label should be observed.

Mandatory Visualization

Synthesis_Workflow cluster_chemical Part 1: Chemical Synthesis cluster_enzymatic Part 2: Enzymatic Synthesis cluster_analysis Analysis A Isotopically Labeled Isobutyric Acid B Isotopically Labeled Isobutyryl Chloride A->B Oxalyl Chloride C Isotopically Labeled Di-tert-butyl 2-(isobutyryl)malonate B->C Di-tert-butyl malonate, NaH D Isotopically Labeled 2,4,4-Trimethylpentanoic Acid C->D TFA F Isotopically Labeled This compound D->F Acyl-CoA Synthetase, ATP, MgCl2 G NMR, MS D->G E Coenzyme A E->F H LC-MS F->H

Caption: Chemo-enzymatic synthesis workflow for isotopically labeled this compound.

Signaling_Pathway_Placeholder Metabolite Isotopically Labeled This compound Pathway Metabolic Pathway (e.g., Beta-Oxidation) Metabolite->Pathway Downstream Downstream Metabolites (Labeled) Pathway->Downstream Analysis Mass Spectrometry (Metabolic Flux Analysis) Downstream->Analysis

Caption: Application of labeled this compound in metabolic pathway analysis.

Analytical Standards for 2,4,4-Trimethylpentanoyl-CoA Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantitative Analysis of 2,4,4-Trimethylpentanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

This compound is a branched-chain acyl-Coenzyme A that may be of interest in drug development and metabolic research. Accurate quantification of acyl-CoAs is crucial for understanding cellular metabolism, enzyme kinetics, and the mechanism of action of therapeutic compounds. However, their analysis is challenging due to their low abundance, inherent instability, and structural similarity to other endogenous acyl-CoAs.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the sensitive and specific quantification of acyl-CoAs.[2][4] This document outlines a general methodology for the extraction and quantification of short- to medium-chain acyl-CoAs, which can be optimized for this compound.

Principle of the Method

This method employs a protein precipitation and liquid-liquid extraction procedure to isolate acyl-CoAs from a biological matrix (e.g., cultured cells).[6] An internal standard (IS), such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA), is added at the beginning of the sample preparation to correct for matrix effects and variations in extraction efficiency.[7] The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (RP-HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Isopropanol, HPLC grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Acetate, analytical grade

  • Phosphate Buffered Saline (PBS), ice-cold

  • This compound (Analyte Standard) - Assumed to be synthesized and characterized in-house

  • Heptadecanoyl-CoA (Internal Standard) or a stable isotope-labeled analog

  • Bovine Serum Albumin (BSA), fatty acid-free

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture

  • Cell Harvesting:

    • Aspirate the culture medium from a 10 cm plate of confluent cells.

    • Wash the cells once with 5 mL of ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Extraction:

    • To the cell pellet, add 200 µL of an ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1, v/v/v).

    • Add 10 µL of the internal standard solution (e.g., 1 µM Heptadecanoyl-CoA).

    • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

    • Incubate on ice for 20 minutes.

  • Clarification and Drying:

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

    • Dry the extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex for 30 seconds and centrifuge at 16,000 x g for 5 minutes at 4°C.

    • Transfer the clear supernatant to an HPLC vial for analysis.

Protocol 2: LC-MS/MS Analysis

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 2% B

      • 2.0 min: 2% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 2% B

      • 12.0 min: 2% B

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow: As per instrument recommendation

    • Detection Mode: Multiple Reaction Monitoring (MRM). A common fragmentation for acyl-CoAs in positive mode is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion (507.1 Da).[5]

Data Presentation

The following data is illustrative and should be determined empirically for this compound.

Table 1: Hypothetical LC-MS/MS Parameters for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound896.4389.310035
Heptadecanoyl-CoA (Internal Std.)1022.6515.510045

Table 2: Illustrative Calibration Curve Data

Concentration (nM)Analyte AreaIS AreaArea Ratio (Analyte/IS)
11,52098,5000.0154
57,850101,2000.0776
1015,900100,5000.1582
5081,20099,8000.8136
100165,300102,1001.6190
500820,500100,9008.1318

Table 3: Sample Quantification Results (Hypothetical)

Sample IDAnalyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Conc. (nM)
Control 125,600101,5000.252215.6
Control 228,90099,9000.289317.9
Treated 195,400100,8000.946458.5
Treated 2101,20099,5001.017162.9

Mandatory Visualizations

G cluster_sample Sample Collection cluster_extraction Extraction cluster_prep Final Preparation cell_culture Cell Culture Plate wash Wash with ice-cold PBS cell_culture->wash scrape Scrape cells in PBS wash->scrape centrifuge1 Centrifuge (1,000 x g, 5 min, 4°C) scrape->centrifuge1 pellet Cell Pellet centrifuge1->pellet add_solvent Add Extraction Solvent (ACN:MeOH:H2O) + Internal Standard pellet->add_solvent vortex Vortex to Lyse & Precipitate add_solvent->vortex incubate Incubate on Ice (20 min) vortex->incubate centrifuge2 Centrifuge (16,000 x g, 15 min, 4°C) incubate->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant dry Dry Under Nitrogen supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge3 Centrifuge (16,000 x g, 5 min, 4°C) reconstitute->centrifuge3 hplc_vial Transfer to HPLC Vial centrifuge3->hplc_vial

Caption: Workflow for the extraction of acyl-CoAs from cultured cells.

G cluster_workflow Analytical Workflow sample Biological Sample (e.g., Cell Pellet) extraction Extraction & Protein Precipitation sample->extraction separation HPLC Separation (C18 Column) extraction->separation detection MS/MS Detection (ESI+, MRM) separation->detection quant Data Analysis & Quantification detection->quant result Concentration of This compound quant->result

Caption: Overall logical workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for GC-MS Analysis of 2,4,4-Trimethylpentanoyl-CoA via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylpentanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that may be of interest in various metabolic studies and drug development pipelines. The direct analysis of acyl-CoAs by gas chromatography-mass spectrometry (GC-MS) is challenging due to their low volatility and thermal instability. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[1] This document provides a detailed protocol for the derivatization of this compound to its corresponding methyl ester, enabling robust and sensitive quantification by GC-MS.

The proposed method involves a two-step process:

  • Hydrolysis: The thioester bond of this compound is cleaved to release the free fatty acid, 2,4,4-trimethylpentanoic acid.

  • Esterification: The carboxylic acid group of 2,4,4-trimethylpentanoic acid is converted to a methyl ester, which is more volatile and amenable to GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., Heptadecanoic acid)

  • Methanol (B129727) (anhydrous, GC grade)

  • Hexane (B92381) (GC grade)

  • Acetyl Chloride or Boron Trifluoride-Methanol (BF₃-Methanol) solution (14%)[2]

  • Potassium Hydroxide (KOH)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl methyl siloxane)[3][4]

Sample Preparation and Hydrolysis
  • To 100 µL of the sample containing this compound (in a suitable buffer or solvent), add the internal standard.

  • Add 500 µL of 2 M methanolic KOH.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes to ensure complete hydrolysis of the thioester bond.

  • Cool the reaction vial to room temperature.

  • Acidify the solution by adding 200 µL of concentrated HCl. Vortex to mix.

Derivatization via Esterification

This protocol describes esterification using acetyl chloride in methanol. Alternatively, a commercially available BF₃-Methanol solution can be used.[2]

  • Add 1 mL of anhydrous methanol to the acidified sample.

  • Slowly add 100 µL of acetyl chloride to the methanolic solution. Caution: This reaction is exothermic and produces HCl gas. Perform this step in a fume hood.

  • Cap the vial and heat at 60°C for 60 minutes.[2]

  • Cool the vial to room temperature.

Extraction of the Derivatized Analyte
  • Add 1 mL of a saturated NaCl solution to the reaction mixture.[2]

  • Add 600 µL of hexane, vortex vigorously for 30 seconds, and allow the layers to separate.[2]

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temp: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold at 280°C for 5 min
Column5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Mass Spectrometer
Ion Source Temp.230°C
Interface Temp.280°C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan ModeFull Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized 2,4,4-trimethylpentanoic acid methyl ester.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
2,4,4-Trimethylpentanoic acid methyl ester~10.58857, 101, 158>0.9950.050.15
Heptadecanoic acid methyl ester (Internal Standard)~18.27487, 298N/AN/AN/A

Visualization of Experimental Workflow

experimental_workflow Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis sample Sample containing This compound add_is Add Internal Standard sample->add_is hydrolysis Alkaline Hydrolysis (Methanolic KOH, 60°C) add_is->hydrolysis acidify Acidification (HCl) hydrolysis->acidify esterification Esterification (Methanol/Acetyl Chloride, 60°C) acidify->esterification add_nacl Add Saturated NaCl esterification->add_nacl extraction Liquid-Liquid Extraction (Hexane) add_nacl->extraction drying Dry with Na₂SO₄ extraction->drying gcms GC-MS Analysis drying->gcms data_analysis Data Processing and Quantification gcms->data_analysis

References

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